molecular formula C14H15F3N6O2 B2631992 1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034336-70-2

1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2631992
CAS No.: 2034336-70-2
M. Wt: 356.309
InChI Key: RIAHJWDINSZWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and agrochemical research. Its complex structure incorporates two privileged scaffolds in medicinal chemistry: a pyrano[4,3-d]pyrimidine core and a 1,2,3-triazole ring. The pyrimidine moiety is a well-known pharmacophore present in a wide range of biologically active molecules, particularly as kinase inhibitors . Heterocyclic compounds containing nitrogen, such as pyrimidines and triazoles, are extensively investigated for their broad physiological activities and are a hot research area in drug discovery . The inclusion of a trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity. This compound is provided as a high-purity material for research purposes only, making it a valuable candidate for screening in drug discovery programs, investigating new mechanisms of action, and developing novel therapeutic or agrochemical agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O2/c1-23-6-10(21-22-23)13(24)18-4-2-11-19-9-3-5-25-7-8(9)12(20-11)14(15,16)17/h6H,2-5,7H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAHJWDINSZWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Triazole ring : Contributes to the biological activity through its ability to interact with various biological targets.
  • Pyrano-pyrimidine moiety : Known for its role in enhancing the compound's solubility and bioavailability.
  • Trifluoromethyl group : Often associated with increased potency and selectivity in drug design.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines:

  • Cell Line Testing : In vitro assays demonstrated that triazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, a related compound displayed an IC50 value of 0.39 µM against HCT116 (colon cancer) cells .
CompoundCell LineIC50 (µM)
1-methyl-N-(...)MCF70.46
1-methyl-N-(...)A54926
Related TriazoleHCT1160.39

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The presence of the trifluoromethyl group enhances their efficacy against a broad spectrum of microorganisms. Studies have shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds structurally similar to the target molecule have demonstrated reduced levels of TNF-alpha and IL-6 in cellular models.

The biological activity of 1-methyl-N-(...) can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles can act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with cellular receptors may lead to altered signaling pathways that inhibit tumor growth or reduce inflammation.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy. The synthesized compounds were screened against multiple cancer cell lines, revealing a correlation between structural features and biological activity.

Comparison with Similar Compounds

Structural Analogues of 1H-1,2,3-Triazole-4-Carboxamide Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Target Reference
Target Compound - 1-Methyltriazole
- Pyrano[4,3-d]pyrimidin-2-yl with CF₃
- Ethyl linker
Not reported Undisclosed (structural hints suggest kinase inhibition) -
RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) - 2,6-Difluorophenylmethyl
- No fused pyrimidine
~265.2 Antiepileptic (unique triazole activity)
Rufinamide (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) - 2-Fluorobenzyl
- Simple carboxamide
~238.2 Antiepileptic (sodium channel modulation)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid - 4-Chlorophenyl
- CF₃ at position 5
- Carboxylic acid (not carboxamide)
~305.7 Antitumor (c-Met kinase inhibition)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) - 2-Fluorophenyl
- Ethyl at position 5
- Quinolin-2-ylamide
~376.4 Wnt/β-catenin pathway modulation (metabolic)
ZIPSEY [(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide] - 4-Chlorophenyl
- Hydroxypropan-2-ylamide
- Methyl at position 5
~400.9 Anticancer (structural conformation studies)

Key Findings from Comparative Studies

Role of Trifluoromethyl Groups :

  • The trifluoromethyl (CF₃) group in the target compound and 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid enhances metabolic stability and binding affinity to hydrophobic kinase pockets. However, replacing CF₃ with simpler groups (e.g., methyl in ZIPSEY ) reduces potency in anticancer assays.

Impact of Fused Pyrimidine Moieties: The pyrano[4,3-d]pyrimidine system in the target compound distinguishes it from simpler triazole derivatives like rufinamide . This fused ring system may confer selectivity toward kinases or epigenetic targets, as seen in related pyrimidine-containing drugs.

Linker and Amide Modifications: Ethyl linkers (target compound) versus hydroxypropan-2-yl (ZIPSEY ) or quinolin-2-yl (3o ) groups alter solubility and target engagement. For instance, the quinolin-2-yl group in 3o enhances interactions with β-catenin, improving glucose metabolism modulation .

Therapeutic Applications :

  • Antiepileptic : Rufinamide and RFM lack fused heterocycles but retain efficacy via sodium channel or triazole-specific mechanisms .
  • Antitumor : Compounds with CF₃ (target compound, ) or chlorophenyl groups (ZIPSEY ) show divergent activities depending on substituent positioning.

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